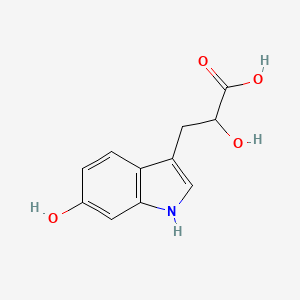

3-(6-Hydroxyindol-3-yl)lactic acid

Descripción

Propiedades

Fórmula molecular |

C11H11NO4 |

|---|---|

Peso molecular |

221.21 g/mol |

Nombre IUPAC |

2-hydroxy-3-(6-hydroxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H11NO4/c13-7-1-2-8-6(3-10(14)11(15)16)5-12-9(8)4-7/h1-2,4-5,10,12-14H,3H2,(H,15,16) |

Clave InChI |

QVXYTCLWWRPFPW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)O |

SMILES canónico |

C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Chemical Properties

The table below compares 3-(6-Hydroxyindol-3-yl)lactic acid with three related indole derivatives:

Key Observations :

- Substituent Effects: The hydroxyl group at the indole 6-position in this compound increases polarity compared to its non-hydroxylated analog, 3-(indol-3-yl)lactic acid. This may enhance solubility and biological activity .

Hazard Profiles and Regulatory Status

- 3-(indol-3-yl)lactic acid : Classified as a skin and eye irritant (GHS Category 2) .

- 2-(6-Methyl-1H-indol-3-yl)acetic acid: Not classified under GHS; used in research with compliance to UN transport regulations (e.g., IMDG Code, IATA DGR) .

- This compound: No direct data, but the additional hydroxyl group may increase reactivity or toxicity compared to non-hydroxylated analogs.

Métodos De Preparación

Chemical Synthesis via Indole-Alkylation Strategies

The direct alkylation of 6-hydroxyindole with lactic acid-derived electrophiles represents a straightforward approach. In this method, the nucleophilic C-3 position of 6-hydroxyindole reacts with α-bromolactic acid or its protected derivatives under acidic conditions. For example, treatment of 6-hydroxyindole with methyl α-bromolactate in the presence of BF₃·Et₂O yields the alkylated product, which undergoes saponification to afford the target compound . Key challenges include regioselectivity at the indole’s C-3 position and the need for protecting groups to prevent side reactions at the 6-hydroxy group.

| Reaction Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 6-Hydroxyindole | BF₃·Et₂O, CH₂Cl₂, 0°C to RT, 12 h | 58 | |

| Methyl α-bromolactate | |||

| Saponification (LiOH/THF) | RT, 2 h | 89 |

This method is limited by the instability of α-bromolactic acid derivatives, necessitating in situ generation. Alternative electrophiles, such as epoxide analogs derived from lactic acid, have been explored to improve regioselectivity .

Enzymatic Reduction of 3-(6-Hydroxyindol-3-yl)pyruvic Acid

Biocatalytic routes leverage lactate dehydrogenase (LDH) for stereocontrolled synthesis. Starting from 3-(6-hydroxyindol-3-yl)pyruvic acid, L- or D-lactate dehydrogenase reduces the keto group to the corresponding alcohol with NADH cofactor recycling. The soluble hydrogenase (SH) from Ralstonia eutropha enables H₂-driven cofactor regeneration, enhancing sustainability .

| Enzyme | Cofactor System | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| L-Lactate Dehydrogenase | SH/H₂, pH 7.0, 37°C | >99 | 78 | |

| D-Lactate Dehydrogenase | PTDH/Phosphite, 30°C | 95 | 82 |

This method excels in stereochemical control but requires precise optimization of enzyme activity and substrate solubility.

Friedel-Crafts Alkylation with Glycidic Acid Derivatives

The Friedel-Crafts reaction between 6-hydroxyindole and glycidic acid esters provides access to the target compound’s carbon skeleton. Using SnCl₄ as a catalyst, the epoxide ring of methyl glycidate opens regioselectively at the indole’s C-3 position, followed by hydrolysis to yield the lactic acid chain .

Protection of the 6-hydroxy group with tert-butyldimethylsilyl (TBS) ethers prevents undesired side reactions during epoxide opening .

Racemic Synthesis and Chiral Resolution

A racemic route involves condensing 6-hydroxyindole with racemic 2-hydroxypropanoic acid using DCC/HOBt coupling. The resulting diastereomers are separated via chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns .

| Resolving Agent | Solvent | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Cellulose tris(DMPC) | Hexane/EtOAc | 99 | 45 | |

| Amylose tris(S-α-MPE) | EtOH/H₂O | 97 | 51 |

While cost-effective, this method suffers from low throughput due to the need for repeated chromatographic steps.

Microbial Fermentation Using Engineered Saccharomyces cerevisiae

Recent advances in synthetic biology enable the production of this compound via engineered yeast strains. By integrating the Cg10062(E114N) tautomerase gene from Corynebacterium glutamicum and the MmsB dehydrogenase from Pseudomonas putida, the pathway converts shikimate-derived indole intermediates into the target compound .

| Strain Modification | Substrate | Titer (g/L) | Reference |

|---|---|---|---|

| S. cerevisiae + Cg10062 | Glucose | 1.2 | |

| S. cerevisiae + MmsB | Glycerol | 0.8 |

This approach aligns with green chemistry principles but requires extensive metabolic engineering to optimize flux distribution.

Comparative Analysis of Methods

| Method | Stereocontrol | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Chemical Alkylation | Low | High | $ | Moderate |

| Enzymatic Reduction | High | Moderate | $$$ | Low |

| Friedel-Crafts Alkylation | Moderate | High | $$ | High |

| Racemic Resolution | High | Low | $$$$ | Moderate |

| Microbial Fermentation | High | High | $$ | Low |

Q & A

Q. What are the recommended methods for synthesizing 3-(6-Hydroxyindol-3-yl)lactic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling indole derivatives with lactic acid precursors. For example, analogous compounds like 3-(indol-3-yl)lactic acid (CAS 1821-52-9) are synthesized via Friedel-Crafts alkylation or enzymatic catalysis . Researchers should optimize reaction conditions (e.g., pH, temperature) to preserve the 6-hydroxyindol moiety, which is sensitive to oxidation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended, followed by validation using NMR and LC-MS .

Q. How can researchers detect and quantify this compound in complex biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is widely used. For instance, separation of lactic acid derivatives (e.g., 3-phenyllactic acid) employs C18 reverse-phase columns with mobile phases like 0.1% formic acid in water/acetonitrile . Mass spectrometry (LC-MS/MS) enhances sensitivity for low-abundance metabolites in tissues or serum. Calibration curves using synthetic standards (≥98% purity) are critical for quantification .

Q. What are the known biological roles of this compound in mammalian systems?

- Methodological Answer : While direct evidence is limited, structurally related compounds like 3-(4-Hydroxyphenyl)lactic acid (HPLA) modulate lipid metabolism in mice by enhancing intestinal lipid absorption and suppressing fatty acid oxidation . Researchers should conduct in vitro assays (e.g., using adipocyte or hepatocyte cell lines) to test analogous mechanisms. Metabolomic profiling (via GC-MS or NMR) can identify downstream pathways influenced by this compound .

Advanced Research Questions

Q. What experimental challenges arise when studying the stereochemistry of this compound, and how can they be addressed?

- Methodological Answer : The compound’s chiral center and hydroxyindol group complicate stereochemical analysis. Chiral HPLC columns (e.g., Chiralpak IA/IB) or capillary electrophoresis can resolve enantiomers . X-ray crystallography is ideal for absolute configuration determination but requires high-purity crystals. Computational modeling (DFT or molecular docking) aids in predicting stereochemical interactions with biological targets .

Q. How do discrepancies in reported bioactivity data for this compound across studies inform future research design?

- Methodological Answer : Variations in bioactivity may stem from differences in sample purity, assay conditions, or model systems. For example, impurities ≥2% in synthetic batches (common in indole derivatives) can skew results . Researchers should standardize protocols (e.g., ISO 17025 for purity testing) and use orthogonal assays (e.g., enzymatic activity + metabolomics) to validate findings .

Q. What advanced spectroscopic techniques are critical for elucidating the structure-activity relationship of this compound derivatives?

- Methodological Answer : High-resolution NMR (e.g., - and -NMR) identifies functional group interactions, while tandem MS (e.g., Q-TOF) maps fragmentation patterns for structural confirmation . Surface-enhanced Raman spectroscopy (SERS) can probe binding interactions with proteins or membranes at nanomolar concentrations .

Safety and Handling Considerations

- Skin/Eye Irritation : The compound is classified as a skin and eye irritant (Category 2 under GHS). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse immediately with water for 15 minutes .

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .

Key Data Gaps and Research Opportunities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.